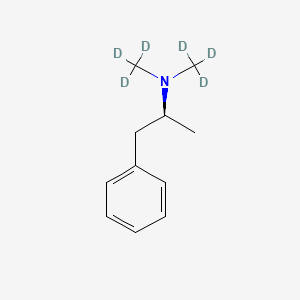
N,N-Dimethylamphetamine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylamphetamine-d6: is a deuterated analog of N,N-dimethylamphetamine, a stimulant drug belonging to the phenethylamine and amphetamine chemical classes. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable for various analytical and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dimethylamphetamine-d6 can be synthesized through several methods, including reductive amination, Leuckart method, Nagai method, Emde method, Birch reduction, “Moscow” method, Wacker process, “Nitrostyrene” method, and the Peracid oxidation method . These methods involve the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylamphetamine-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to N,N-dimethylamphetamine N-oxide.
Reduction: Reduction of the amine group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine or chlorine can be employed.
Major Products Formed:
Oxidation: N,N-dimethylamphetamine N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Halogenated amphetamine derivatives
Aplicaciones Científicas De Investigación
N,N-Dimethylamphetamine-d6 is widely used in scientific research for various purposes:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its metabolic pathways and interactions with enzymes such as cytochrome P450.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new synthetic methods and drug formulations .
Mecanismo De Acción
The mechanism of action of N,N-Dimethylamphetamine-d6 involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound targets molecular pathways involving monoamine transporters and receptors, leading to enhanced synaptic transmission and stimulation of the nervous system .
Comparación Con Compuestos Similares
N,N-Dimethylamphetamine: The non-deuterated analog with similar stimulant effects.
Methamphetamine: A more potent stimulant with higher addictive potential.
Amphetamine: A less methylated analog with distinct pharmacological properties.
Uniqueness: N,N-Dimethylamphetamine-d6 is unique due to its deuterium labeling, which provides advantages in analytical studies by reducing background noise and improving detection sensitivity. This makes it particularly valuable in research settings where precise measurements are crucial .
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
169.30 g/mol |
Nombre IUPAC |
(2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-10(12(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1/i2D3,3D3 |
Clave InChI |
OBDSVYOSYSKVMX-LJTFXESQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H] |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
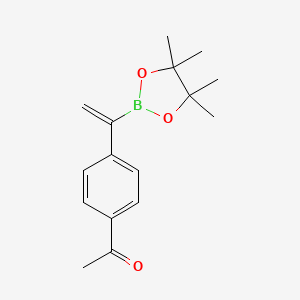
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)


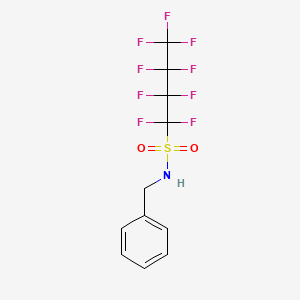
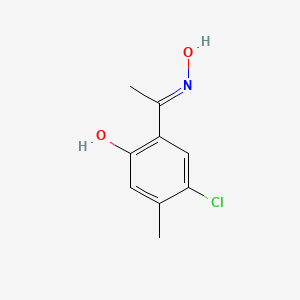
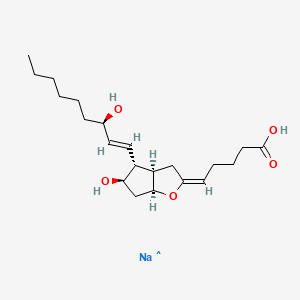

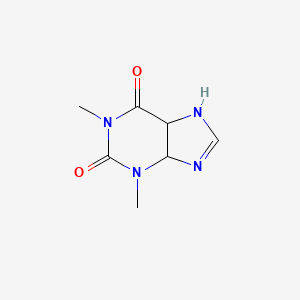
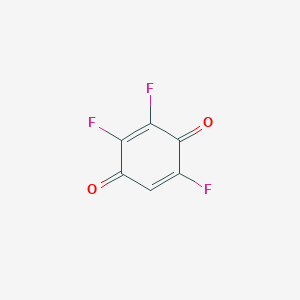
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)

